molecular formula C9H16N2O4S B14195049 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate CAS No. 921755-25-1

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate

Cat. No.: B14195049
CAS No.: 921755-25-1
M. Wt: 248.30 g/mol
InChI Key: WQSBJPFTMUWCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a sulfonyl group attached to an ethenolate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the ethoxy and sulfonyl groups. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted ethenolates.

Scientific Research Applications

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate has several scientific research applications, including:

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo further reactions with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
  • (E)-2-Diazonio-1-ethoxy-2-[(4-methylphenyl)sulfonyl]ethenolate

Uniqueness

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of the pentane-1-sulfonyl group, in particular, influences its solubility and reactivity in various chemical environments.

Properties

CAS No.

921755-25-1

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 2-diazo-2-pentylsulfonylacetate

InChI

InChI=1S/C9H16N2O4S/c1-3-5-6-7-16(13,14)8(11-10)9(12)15-4-2/h3-7H2,1-2H3

InChI Key

WQSBJPFTMUWCJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C(=[N+]=[N-])C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.